molecular formula C3HF6NO4S2 B1338683 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide CAS No. 84246-29-7

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Cat. No. B1338683
CAS RN: 84246-29-7
M. Wt: 293.2 g/mol
InChI Key: WOAGDWWRYOZHDS-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related fluorinated compounds and their synthesis, which may share some characteristics with hexafluoropropane-1,3-disulfonimide. The first paper describes the synthesis of hexaalkylguanidinium trifluoromethanesulfonates, which are ionic liquids with potential relevance to the synthesis or properties of hexafluoropropane-1,3-disulfonimide . The second paper discusses the synthesis of 2-hydrohexafluoropropane-2-sulfofluoride, a compound with a strong CH-acid character, and its derivatives through halogenation .

Synthesis Analysis

The synthesis of related fluorinated compounds involves the reaction of tetraalkylureas with triflic anhydride, followed by a reaction with a dialkylamine or cyclic sec-amine . This process yields hexaalkylguanidinium triflates, some of which are room-temperature ionic liquids. The synthesis of 2-hydrohexafluoropropane-2-sulfofluoride is proposed to involve the reaction of hexa(trifluoromethyl)cyclotrimethylene-1,3,5-trisulfone with potassium difluoride . These methods could potentially be adapted or provide insight into the synthesis of hexafluoropropane-1,3-disulfonimide.

Molecular Structure Analysis

While the molecular structure of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is not directly analyzed in the provided papers, the structure of hexaalkylguanidinium triflates is likely to be related due to the presence of fluorinated groups and sulfonate moieties . The strong CH-acid character of 2-hydrohexafluoropropane-2-sulfofluoride suggests a high degree of fluorination, which is also expected in hexafluoropropane-1,3-disulfonimide .

Chemical Reactions Analysis

The chemical reactions described in the papers include the synthesis of guanidinium triflates and the halogenation of sulfofluoride to produce chloro- and bromohexafluoropropane sulfofluorides . These reactions indicate that fluorinated compounds can undergo further functionalization, which may be relevant for the chemical reactivity of hexafluoropropane-1,3-disulfonimide.

Physical and Chemical Properties Analysis

The physical properties of the hexaalkylguanidinium triflates, such as melting point, glass transition temperature, viscosity, and refractive index, are characterized in the first paper . These properties are important for understanding the behavior of ionic liquids and may provide a comparison for the expected properties of hexafluoropropane-1,3-disulfonimide. The second paper does not provide detailed physical properties but does mention the strong CH-acid character of the synthesized sulfofluoride , which could imply similar acidity in hexafluoropropane-1,3-disulfonimide.

Scientific Research Applications

Chiral Solvating Agent

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide has been explored for its application in enantio-differentiation of O-heterocycles. It's been utilized as a chiral solvating agent, particularly effective in determining the stereochemical purity of D/L lactide by (1)H NMR (Couffin et al., 2014).

Proton Exchange Membranes

Another significant application of this compound is in the creation of proton exchange membranes. These membranes, synthesized through a nucleophilic substitution reaction, are known for their high ion exchange capacity, mechanical stability, thermal stability, and oxidative stability. They show potential as an alternative to commercial ion exchange membranes (Kim, Park, & Lee, 2020).

High-Voltage Stable Potassium-Metal Batteries

In the field of battery technology, hexafluoropropane-1,3-disulfonimide-based electrolytes have been used to enhance the high-voltage stability of potassium-metal batteries (PMBs). The cyclic anion of this compound mitigates 'dead K' and significantly improves the cycling stability of these batteries (Hu et al., 2022).

High-Concentration PF6 Region for Cathode Protection

The compound has been applied in the creation of localized high-concentration PF6 regions to suppress cathode failure in high-voltage Li||LiNi0.6Co0.6Mn0.2O2 (NCM622) batteries. This innovation plays a crucial role in enhancing the structural stability and performance of these batteries (Qi et al., 2023).

Asymmetric Catalysis

In the domain of asymmetric catalysis, disulfonimides, including 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, have been recognized as powerful catalysts. They have been particularly effective in Lewis acid organocatalysis and asymmetric counteranion-directed catalysis (ACDC) (Gemmeren, Lay, & List, 2014).

Safety And Hazards

The safety information available indicates that “1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide” is classified under GHS06 and GHS08 . The hazard statements include H330, H315, H319, H350, H335, H412, and H227 .

Future Directions

The unique properties of “1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide” make it a promising material for lithium-sulfur batteries . Its ability to form highly fluorinated interphases could lead to significant improvements in the performance of these batteries .

properties

IUPAC Name

4,4,5,5,6,6-hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF6NO4S2/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9/h10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAGDWWRYOZHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(S(=O)(=O)NS(=O)(=O)C1(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458858
Record name Cyclohexafluoropropane-1,3-bis(sulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

CAS RN

84246-29-7
Record name Cyclohexafluoropropane-1,3-bis(sulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
X Ma, D Feng, Y Xiao, Y Qian, Q Wang, Y Kang… - Journal of Power …, 2021 - Elsevier
Layered Li-rich oxides (LLROs) attract much attention due to their high capacities. However, the electrolyte decomposition and interfacial reactions especially driven by the catalysis …
Number of citations: 11 www.sciencedirect.com
S Qi, X Tang, J He, J Liu, J Ma - Small Methods, 2023 - Wiley Online Library
High‐voltage Li||LiNi 0.6 Co 0.6 Mn 0.2 O 2 (NCM622) batteries have obtained great interest owing to their high energy density. However, some obstacles hinder their practical …
Number of citations: 9 onlinelibrary.wiley.com
Y Xiao, B Han, Y Zeng, SS Chi, X Zeng… - Advanced Energy …, 2020 - Wiley Online Library
Lithium–sulfur batteries (LSBs) are considered promising candidates for the next‐generation energy‐storage systems due to their high theoretical capacity and prevalent abundance of …
Number of citations: 65 onlinelibrary.wiley.com
Y Jiao, S Wang, Y Ma, M Zhou, L Zhang… - Advanced Energy …, 2023 - Wiley Online Library
The lithium–sulfur (Li–S) battery has been regarded as a promising alternative to lithium‐ion battery due to its high theoretical specific capacity. While some efforts have been made in …
Number of citations: 0 onlinelibrary.wiley.com
L Liu, T Wang, L Sun, T Song, H Yan… - Energy & …, 2023 - Wiley Online Library
Poly (ethylene oxide) (PEO)‐based polymer electrolytes show the prospect in all‐solid‐state lithium metal batteries; however, they present limitations of low room‐temperature ionic …
Number of citations: 4 onlinelibrary.wiley.com
P Kuray, A Matsumoto, T Noda… - APS March Meeting …, 2018 - ui.adsabs.harvard.edu
Polymerized ionic liquids (PILs) are single ion conducting ionomers in which one ionic species (typically the anion) is free for transport, while the other is either located directly in the …
Number of citations: 3 ui.adsabs.harvard.edu
K Ishihara, K Nakano - Journal of the American Chemical Society, 2007 - ACS Publications
We report the first example of an organocatalytic enantioselective [2 + 2] cycloaddition reaction of unactivated alkenes with α-acyloxyacroleins to give optically active 1-…
Number of citations: 130 pubs.acs.org
J Li, S Liu, R Zhong, Y Yang, Y He, J Yang, Y Ma… - Organic …, 2021 - ACS Publications
An efficient approach for the reversal of regioselectivity in the nucleophilic introduction of difluorinated carbanion into α,β-enones has been developed via a silylium catalysis. The strong …
Number of citations: 18 pubs.acs.org
B O'Rourke, C Lauderback, LI Teodoro, M Grimm… - ACS …, 2021 - ACS Publications
While ionic liquids have proved to be versatile materials for a wide spectrum of applications, eg, energy, materials, and medicine, several challenges remain concerning the rational …
Number of citations: 3 pubs.acs.org
HM Kim, HJ Lee, HK Lee, TG Hwang, JW Namgoong… - Dyes and …, 2021 - Elsevier
Near-infrared (NIR) absorbing film is one of the principal components of CMOS (complementary metal oxide semiconductor) image sensors to make the images photographed by a …
Number of citations: 12 www.sciencedirect.com

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